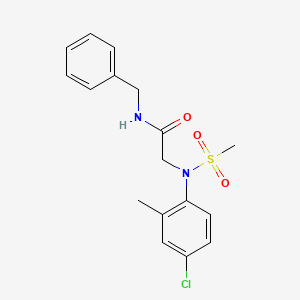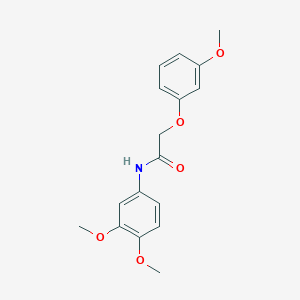
N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide, also known as DPA, is a chemical compound with potential applications in scientific research. This compound has been synthesized through various methods and has shown promising results in various biochemical and physiological studies. In
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide has been shown to inhibit the activity of protein kinase C (PKC) and phospholipase D (PLD), which are involved in cell signaling pathways. N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cell survival.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide can induce apoptosis, or programmed cell death, in cancer cells. N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells. Additionally, N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide has been shown to improve mitochondrial function, which is important for energy production in cells.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide has several advantages for lab experiments, including its stability and solubility in various solvents. N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide is also relatively easy to synthesize and can be obtained in high yields. However, N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide research, including exploring its potential applications in other disease models, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide and to identify potential targets for therapeutic intervention. Furthermore, developing more potent and selective analogs of N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide may lead to the development of new drugs for various diseases.
Synthesis Methods
N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide can be synthesized through various methods, including the reaction of 2-(3-methoxyphenoxy)acetic acid with 3,4-dimethoxyaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 3,4-dimethoxyaniline with 2-(3-methoxyphenoxy)acetyl chloride in the presence of a base, such as triethylamine (TEA). These methods result in the formation of N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide as a white crystalline solid.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide has been studied for its potential applications in various scientific research areas, including cancer research, inflammation, and neuroprotection. Studies have shown that N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide has anti-tumor effects in various cancer cell lines, including breast cancer and lung cancer. N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide has shown neuroprotective effects by reducing neuronal cell death in models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-13-5-4-6-14(10-13)23-11-17(19)18-12-7-8-15(21-2)16(9-12)22-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWGDXMIKRWDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chloro-3-nitrophenyl)-2-furaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5775045.png)

![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
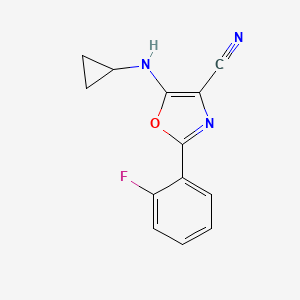
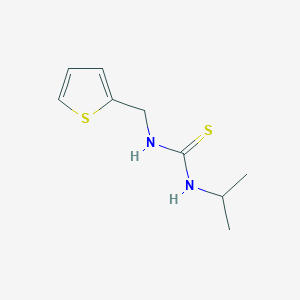
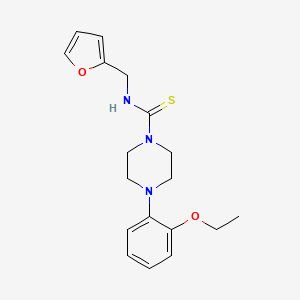

![N-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5775078.png)
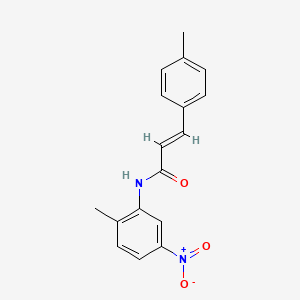
![5-bromo-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-2-furohydrazide](/img/structure/B5775085.png)
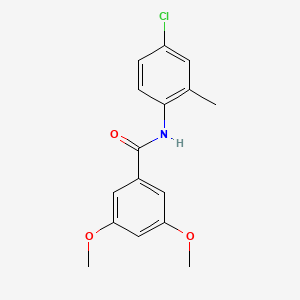
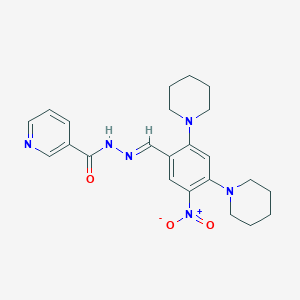
![3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)
